molecular formula I B1214195 Iridium-192 CAS No. 14694-69-0

Iridium-192

カタログ番号: B1214195
CAS番号: 14694-69-0
分子量: 191.9626 g/mol
InChIキー: GKOZUEZYRPOHIO-IGMARMGPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iridium Ir 192 is a radioactive isotope of iridium. Iridium-192 emits gamma rays and has a half-life of 74 days. A high dose rate of this radioisotope can be used in brachytherapy to treat tumors by selectively delivering a cytotoxic dose of radiation to the tumor site.

化学反応の分析

Inorganic Reactions

  • Fluorination : Metallic Ir-192 reacts with fluorine gas to form iridium(IV) fluoride:

    Ir 192+3F2IrF6 exothermic reaction [8][1]\text{Ir 192}+3\text{F}_2\rightarrow \text{IrF}_6\quad \text{ exothermic reaction }[8][1]
  • Oxidation : In biological systems, inhaled Ir-192 particles may oxidize to form insoluble oxides (e.g., IrO2\text{IrO}_2), which exhibit prolonged retention in the lungs (half-clearance time: weeks to years) .

Organometallic Chemistry

While Ir-192 itself is rarely used in organometallic synthesis due to its radioactivity, stable iridium isotopes participate in catalytic reactions such as:

  • Hydrogen Transfer : Iridium complexes catalyze hydrogenation and dehydrogenation reactions .

  • C–H Activation : Iridium facilitates carbon-hydrogen bond functionalization, critical in organic synthesis .

Decay Pathways and Associated Radiation

Ir-192 decays via two primary modes, emitting beta particles and gamma rays:

Decay Mode Branching Ratio Products Key Emissions
Beta-Minus (β⁻) 95.13% 192Pt^{192}\text{Pt} (stable)Beta particles (max energy: 672 keV), gamma rays (316.5 keV, 468.1 keV) .
Electron Capture (EC) 4.87% 192Os^{192}\text{Os} (stable)Gamma rays (205.8 keV, 484.6 keV) .

Gamma Radiation Profile

Energy (keV) Intensity (%) Application
316.582.7Industrial radiography .
468.147.8Medical brachytherapy .
308.529.7Radiation safety monitoring .

Biological and Environmental Interactions

  • Inhalation Hazards : Insoluble Ir-192 particles (metallic or oxide) can lodge in the lungs, delivering localized radiation doses. A documented incident involved accidental inhalation of 2 Ci of Ir-192, leading to internal contamination and protracted clearance .

  • Excretion : Ingested Ir-192 is poorly absorbed in the gastrointestinal tract (<1% GI absorption), with fecal excretion as the primary elimination route .

Q & A

Basic Research Questions

Q. What are the key nuclear properties of Iridium-192 that influence its experimental applications?

Ir-192 has a half-life of 73.83 days, decaying via β⁻ (95.24% to ¹⁹²Pt) and electron capture (4.76% to ¹⁹²Os). Its two nuclear isomers (¹⁹²m1Ir and ¹⁹²m2Ir) exhibit distinct decay modes and half-lives (1.45 minutes and 241 years, respectively), which are critical for radiation source calibration and neutron activation analysis . Researchers must account for these properties when designing experiments involving decay kinetics or radiation dose calculations.

Q. How can researchers calculate residual Ir-192 activity in decay experiments?

Use the decay formula:

A(t)=A0eλt,where λ=ln(2)T1/2A(t) = A_0 \cdot e^{-\lambda t}, \quad \text{where } \lambda = \frac{\ln(2)}{T_{1/2}}

Here, A0=100gA_0 = 100 \, \text{g} (initial mass), T1/2=73.83daysT_{1/2} = 73.83 \, \text{days}, and λ\lambda is the decay constant. This model is essential for determining irradiation times in neutron activation studies or brachytherapy source calibration . Validate calculations using gamma spectroscopy to measure actual decay rates .

Q. What safety protocols are critical for handling Ir-192 in laboratory settings?

  • Shielding : Use lead or tungsten containers to attenuate γ-rays (0.3–0.6 MeV).
  • Dosimetry : Regularly monitor exposure with thermoluminescent dosimeters (TLDs).
  • Waste Management : Store decayed sources for ≥10 half-lives (≈2 years) before disposal. Reference radiation safety guidelines (e.g., ICRP) and institutional protocols to ensure compliance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported Ir-192 half-life values across studies?

Contradictions may arise from isotopic impurities or measurement techniques. To address this:

  • Purification : Use mass spectrometry to verify isotopic purity (>99% ¹⁹²Ir).
  • Calibration : Cross-validate decay constants using high-precision HPGe detectors.
  • Meta-analysis : Compare datasets from peer-reviewed studies (e.g., IAEA reports) to identify systematic errors .

Q. What methodologies optimize Ir-192 use in comparative brachytherapy studies?

  • Dosimetric Parameters : Compare dose-volume histograms (DVHs) for Ir-192 vs. ¹²⁵I in prostate cancer, focusing on tumor control probability (TCP) and organ-at-risk sparing .
  • Clinical Data : Analyze survival rates (e.g., 18.4 months median survival in glioblastoma trials) against patient-specific variables (age, tumor volume) using Cox proportional hazards models .
  • Monte Carlo Simulations : Model radiation transport with codes like MCNP or Geant4 to validate experimental dose distributions .

Q. How should researchers design experiments to validate Ir-192 neutron activation cross-sections?

  • Sample Preparation : Irradiate natural iridium (37.3% ¹⁹¹Ir) in a reactor to produce ¹⁹²Ir via ¹⁹¹Ir(n,γ)¹⁹²Ir.
  • Gamma Spectroscopy : Measure 316 keV (¹⁹²Ir) and 468 keV (¹⁹²Pt) emission lines to track decay pathways.
  • Uncertainty Analysis : Quantify systematic errors (e.g., neutron flux gradients) using iterative least-squares fitting .

Q. Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing Ir-192 clinical trial data?

  • Kaplan-Meier Analysis : Estimate survival curves for patients treated with high-activity Ir-192 brachytherapy (Table 3, ).
  • Multivariate Regression : Identify covariates (e.g., tumor size, irradiation dose) impacting therapeutic outcomes.
  • Error Propagation : Report confidence intervals for decay-corrected dose calculations .

Q. How can researchers ensure reproducibility in Ir-192 experiments?

  • Protocol Standardization : Detail irradiation geometry (e.g., source-to-detector distance) and environmental controls (temperature, humidity).
  • Data Transparency : Publish raw decay counts and spectral data in supplementary materials, adhering to FAIR principles .
  • Cross-Lab Validation : Collaborate with independent facilities to replicate key findings .

Q. Cross-Disciplinary Applications

Q. What role does Ir-192 play in neutron activation analysis (NAA) of geological samples?

Ir-192’s high thermal neutron cross-section (≈1,000 barns) makes it ideal for detecting trace iridium in impact craters (e.g., Chicxulub). Post-irradiation, measure ¹⁹²Ir’s γ-emissions to quantify Ir concentrations at ppb levels .

Q. How can Ir-192 studies inform radionuclide therapy for heterogeneous tumors?

  • Dose Escalation : Use 3D-printed phantoms to map dose penetration in irregular tumor geometries.
  • Radiobiology : Investigate linear energy transfer (LET) effects on DNA damage repair pathways.
  • Combination Therapies : Explore synergies with immunotherapy agents (e.g., checkpoint inhibitors) in preclinical models .

Q. Tables for Reference

Parameter Value Source
Half-life (¹⁹²Ir)73.83 days
Decay modesβ⁻ (95.24%), EC (4.76%)
Principal γ-energies316 keV, 468 keV
Thermal neutron cross-section~1,000 barns (¹⁹¹Ir)

特性

CAS番号

14694-69-0

分子式

I

分子量

191.9626 g/mol

IUPAC名

iridium-192

InChI

InChI=1S/Ir/i1+0

InChIキー

GKOZUEZYRPOHIO-IGMARMGPSA-N

SMILES

[Ir]

異性体SMILES

[192Ir]

正規SMILES

[Ir]

同義語

192Ir radioisotope
Ir-192 radioisotope
Iridium-192

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。